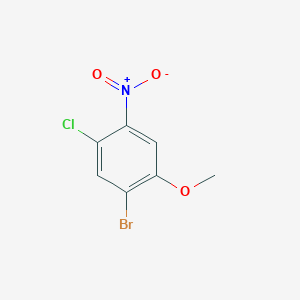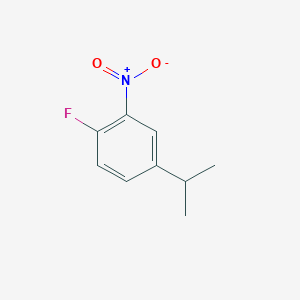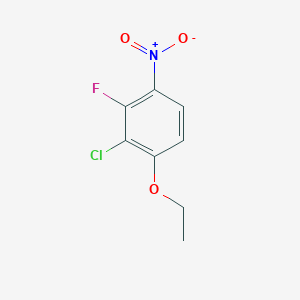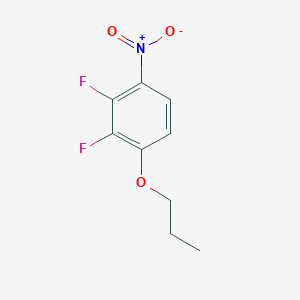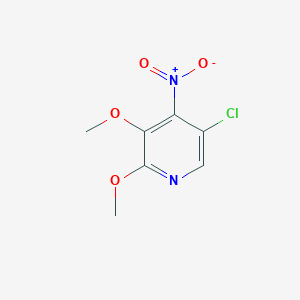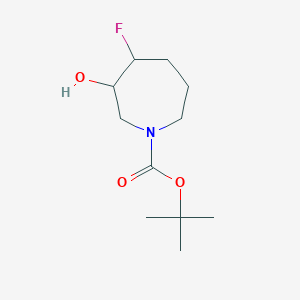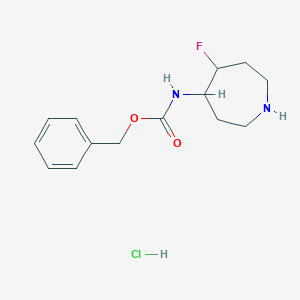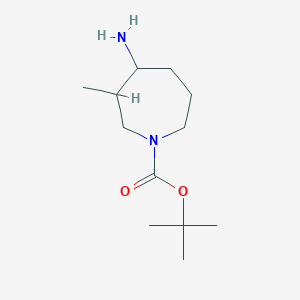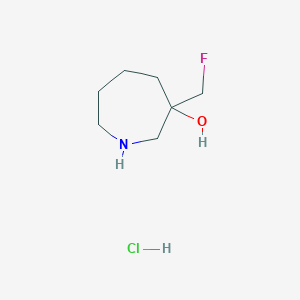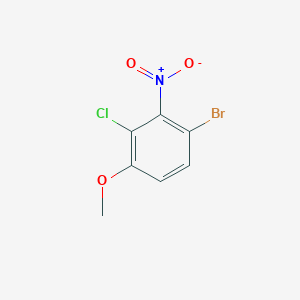
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions starting from benzene. The typical synthetic route involves the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively. The methoxy group is then introduced through a methylation reaction. The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens, which activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles.
Nucleophilic Aromatic Substitution: Reagents include nucleophiles like hydroxide ions or amines.
Reduction: Reducing agents such as hydrogen gas, palladium catalysts, or metal hydrides are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with new electrophilic groups attached to the benzene ring.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic attack, forming a negatively charged intermediate, which then loses a halide ion to form the final product.
Comparison with Similar Compounds
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: Lacks both the chlorine and methoxy groups, resulting in distinct chemical properties and uses.
4-Chloro-3-nitroanisole:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and versatility in various applications.
Properties
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSTWCNYIZGVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
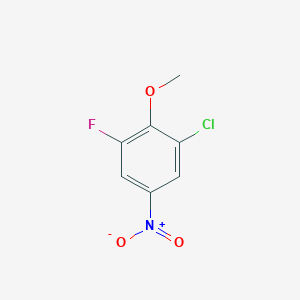



![1-[(Cyclopropylmethyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026172.png)
